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Introduction
Thrombin, a serine protease, is a key enzyme in the coagulation cascade, responsible for the

conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[1][2][3] The kinetic

analysis of thrombin activity is crucial for understanding hemostasis, diagnosing and monitoring

coagulation disorders, and for the development of anticoagulant drugs.[4] Chromozym® TH, a

chromogenic substrate, provides a reliable and straightforward method for determining

thrombin activity. This document provides detailed application notes and protocols for the

kinetic analysis of thrombin using Chromozym TH.

Principle of the Assay
The assay is based on the specific cleavage of the synthetic tripeptide substrate, Tosyl-Gly-

Pro-Arg-4-nitroanilide acetate (Chromozym TH), by thrombin.[5] Thrombin hydrolyzes the

peptide bond between arginine and p-nitroaniline (pNA), releasing the yellow-colored

chromophore, pNA.[4][5] The rate of pNA release, measured by the increase in absorbance at

405 nm, is directly proportional to the thrombin activity in the sample.[4][5]

Reaction Principle:

Tos-Gly-Pro-Arg-pNA + H₂O --(Thrombin)--> Tos-Gly-Pro-Arg-OH + p-nitroaniline[5]
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Data Presentation
Table 1: Kinetic Parameters of Thrombin with
Chromozym TH

Parameter Value Enzyme Source Conditions

Michaelis-Menten

Constant (Km)
1.6 to 16 µmol/L

Human and Bovine α-

thrombin
pH 7.8, 23°C

Catalytic Constant

(kcat)
35 to 130 s-1

Human and Bovine α-

thrombin
pH 7.8, 23°C

Specificity Constant

(kcat/Km)
4.7 to 52 L·µmol-1·s-1

Human and Bovine α-

thrombin
pH 7.8, 23°C

Data sourced from a comparative study of human and bovine thrombins.[6]

Table 2: Materials and Reagents
Reagent Supplier Catalog No. Storage

Chromozym® TH Sigma-Aldrich C4897 15-25°C

Human α-Thrombin Sigma-Aldrich T6884 -20°C

Tris-HCl Sigma-Aldrich T5941 Room Temperature

Sodium Chloride

(NaCl)
Sigma-Aldrich S9888 Room Temperature

Bovine Serum

Albumin (BSA)
Sigma-Aldrich A7906 2-8°C

Experimental Protocols
Preparation of Reagents
a. Tris Buffer (50 mM Tris, 227 mM NaCl, pH 8.3)[5]

Dissolve 6.05 g of Tris base and 13.27 g of NaCl in 800 mL of distilled water.
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Adjust the pH to 8.3 with 1 M HCl.

Bring the final volume to 1 L with distilled water.

For extended storage, 0.02% (w/v) sodium azide can be added as a preservative. Store at

4°C.

b. Chromozym TH Stock Solution (1.9 mM)[5]

Dissolve 5 mg of Chromozym TH in 4 mL of distilled water.[5]

Store the stock solution at 2-8°C for up to 4 weeks.[5]

c. Thrombin Stock Solution

Reconstitute lyophilized human α-thrombin in a suitable buffer (e.g., Tris buffer) to a known

concentration (e.g., 100 U/mL).

Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Immediately before the assay, dilute the thrombin stock solution to the desired working

concentration (e.g., 0.06 U/mL) with ice-cold Tris buffer.[5]

Assay Procedure for Thrombin Activity
This protocol is adapted from the Sigma-Aldrich technical bulletin for Chromozym TH.[5]

Set up a spectrophotometer to measure absorbance at 405 nm.[5] The temperature should

be maintained at 25°C.[5]

Prepare the reaction mixture in a cuvette by adding:

2.8 mL of Tris buffer[5]

0.3 mL of Chromozym TH working solution (diluted from stock to approximately 0.2 mM

final concentration)[5]

Mix gently and incubate the cuvette in the spectrophotometer for 5 minutes to allow the

temperature to equilibrate.
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Initiate the reaction by adding 0.1 mL of the diluted thrombin sample to the cuvette.[5]

Immediately start recording the absorbance at 405 nm every 15-30 seconds for 5-10

minutes.

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the

curve.

Determination of Kinetic Parameters (Km and Vmax)
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay is

performed with varying concentrations of the substrate, Chromozym TH.

Prepare a series of Chromozym TH working solutions with concentrations ranging from

approximately 0.2 to 5 times the expected Km. A good starting range would be 1 µM to 100

µM.

For each substrate concentration, follow the assay procedure described in section 2, keeping

the thrombin concentration constant.

Record the initial velocity (v₀) for each substrate concentration. The initial velocity is

proportional to the ΔA/min.

Plot the initial velocity (v₀) against the substrate concentration ([S]).

Analyze the data using a non-linear regression fit to the Michaelis-Menten equation:

v₀ = (Vmax * [S]) / (Km + [S])

Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to graphically determine Km and

Vmax.
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Experimental Workflow
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Caption: Experimental workflow for thrombin kinetic analysis.
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Caption: Thrombin cleaves Chromozym TH to produce pNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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